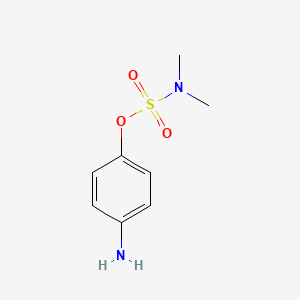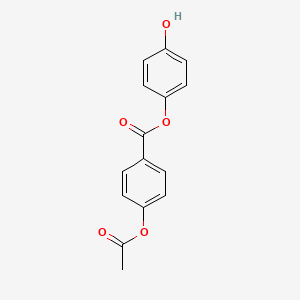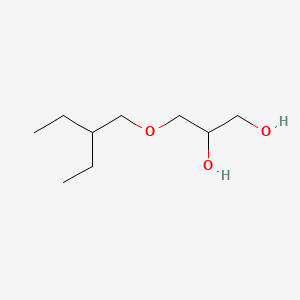
2-Ethylbutyl glyceryl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylbutyl glyceryl ether is an organic compound that belongs to the class of glyceryl ethers. It is characterized by the presence of an ether functional group, which consists of an oxygen atom connected to two alkyl or aryl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylbutyl glyceryl ether can be achieved through the etherification of glycerol with 2-ethylbutanol. This reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ether bond. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and selectivity .
Industrial Production Methods
Industrial production of this compound often employs the Williamson ether synthesis method. In this process, an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is usually prepared by reacting an alcohol with a strong base, such as sodium hydride. This method is preferred for its efficiency and scalability in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethylbutyl glyceryl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ether into alcohols.
Substitution: The ether group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are used.
Substitution: Halogenating agents like hydrogen bromide (HBr) and hydrogen iodide (HI) are employed for substitution reactions
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Alkyl halides and other substituted ethers
Aplicaciones Científicas De Investigación
2-Ethylbutyl glyceryl ether has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of lipid metabolism and membrane biology.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized as a fuel additive, plasticizer, and in the production of surfactants .
Mecanismo De Acción
The mechanism of action of 2-Ethylbutyl glyceryl ether involves its interaction with specific molecular targets and pathways. The compound can act as a surfactant, reducing surface tension and enhancing the solubility of hydrophobic substances. It may also interact with lipid membranes, altering their fluidity and permeability .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl ether: A simple ether with two ethyl groups.
Ethylene glycol dimethyl ether: Contains two methoxy groups attached to an ethylene backbone.
2-Butoxyethanol: An ether with a butyl group and an ethylene glycol moiety .
Uniqueness
2-Ethylbutyl glyceryl ether is unique due to its specific structure, which combines a glyceryl backbone with an ethylbutyl group. This structure imparts distinct chemical properties, such as enhanced solubility and reactivity, making it suitable for specialized applications in various fields .
Propiedades
Número CAS |
73986-45-5 |
|---|---|
Fórmula molecular |
C9H20O3 |
Peso molecular |
176.25 g/mol |
Nombre IUPAC |
3-(2-ethylbutoxy)propane-1,2-diol |
InChI |
InChI=1S/C9H20O3/c1-3-8(4-2)6-12-7-9(11)5-10/h8-11H,3-7H2,1-2H3 |
Clave InChI |
FDPKCIQPYOUHEI-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)COCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


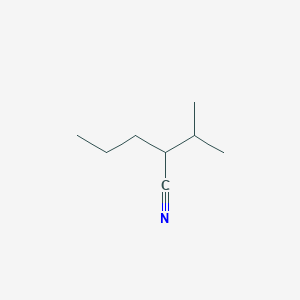
![N-[(1S)-5-Amino-1-carboxypentyl]-L-alanyl-L-proline](/img/structure/B14444999.png)

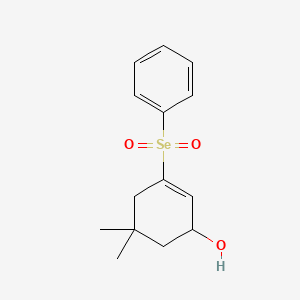

![6-Benzyl-1-ethenyl-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14445032.png)
![tert-butyl N-[(2S)-1-amino-1-oxo-3-(phenylmethoxyamino)propan-2-yl]carbamate](/img/structure/B14445036.png)
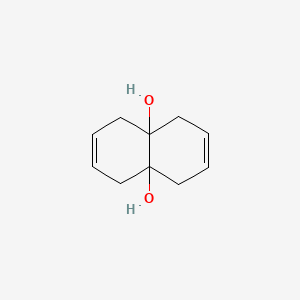
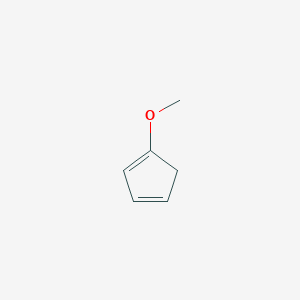
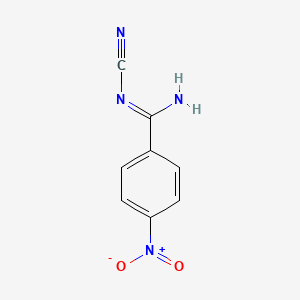
![5-Methylspiro[3.5]non-5-en-1-one](/img/structure/B14445073.png)
